molecular formula C12H18ClNO B1318210 4-Piperidin-4-ylmethyl-phenol hydrochloride CAS No. 1171849-90-3

4-Piperidin-4-ylmethyl-phenol hydrochloride

Cat. No.: B1318210
CAS No.: 1171849-90-3
M. Wt: 227.73 g/mol
InChI Key: IMFFPSRYOCGSDG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-piperidin-4-ylmethyl-phenol hydrochloride is systematically named according to IUPAC guidelines as 4-(piperidin-4-ylmethyl)phenol hydrochloride . This nomenclature reflects its core structure:

  • A phenol group (hydroxy-substituted benzene) at position 4.
  • A piperidin-4-ylmethyl substituent, where a methylene (-CH₂-) bridge links the phenol to the piperidine ring at its 4-position.
  • A hydrochloride counterion, indicating protonation of the piperidine nitrogen.

The CAS Registry Number 1171849-90-3 and molecular formula C₁₂H₁₈ClNO provide unambiguous identification. Key identifiers include:

  • Molecular weight : 227.73 g/mol .
  • ChemSpider ID : 16497932 .

Systematic analysis confirms the absence of stereoisomerism due to the symmetric substitution pattern on the piperidine ring.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound remains unpublished, structural inferences can be drawn from related piperidine-phenol derivatives:

Key Features:

  • Piperidine Ring Conformation :

    • Piperidine adopts a chair conformation with the N–CH₂ bond in an equatorial position, minimizing steric strain .
    • Protonation of the nitrogen stabilizes this conformation via charge delocalization .
  • Methylene Bridge Geometry :

    • The -CH₂- linker between piperidine and phenol exhibits free rotation in solution but adopts a staggered conformation in crystalline states to reduce van der Waals repulsions .
  • Hydrogen Bonding :

    • The phenolic -OH forms intramolecular hydrogen bonds with the piperidine nitrogen (N–H···O) in non-ionic forms .
    • In the hydrochloride salt, the protonated piperidine (N⁺–H) participates in ionic interactions with Cl⁻, while the phenolic -OH engages in intermolecular O–H···Cl bonds .
Table 1: Hypothetical Crystallographic Parameters (Based on Analogues )
Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 12.1 Å, b = 12.3 Å, c = 12.4 Å, β = 100.5°
Hydrogen Bond Lengths O–H···Cl: 2.1–2.3 Å

Comparative Structural Analysis with Related Piperidine-Phenol Derivatives

Structural variations among piperidine-phenol derivatives significantly influence physicochemical properties:

Substituent Position Effects:

  • 4-(Piperidin-2-ylmethyl)phenol : The piperidine nitrogen at position 2 reduces steric hindrance, enabling stronger hydrogen bonding with the phenol group compared to the 4-substituted analogue.
  • 4-Methyl-2-(piperidin-1-ylmethyl)phenol : Ortho-substitution restricts rotation of the methylene bridge, leading to planar conformations stabilized by intramolecular N–H···O bonds.

Impact of Counterions:

  • Hydrochloride Salts (e.g., this compound) exhibit higher melting points (>300°C) due to ionic lattice stability, whereas free bases (e.g., 4-(piperidin-4-ylmethyl)phenol ) are liquids at room temperature .
Table 2: Structural Comparison of Piperidine-Phenol Derivatives
Compound Substituent Position Melting Point (°C) Hydrogen Bonding Pattern
4-Piperidin-4-ylmethyl-phenol HCl 4 (piperidine) >300 O–H···Cl, N⁺–H···Cl
4-(Piperidin-2-ylmethyl)phenol 2 (piperidine) 329 Intramolecular N–H···O
4-Methoxy-2-(piperidinylmethyl)phenol 2 (piperidine) 245–247 Intermolecular O–H···O (methoxy)

Tautomeric and Conformational Studies

Tautomerism:

The phenolic -OH does not exhibit keto-enol tautomerism due to the stability of the aromatic ring. However, proton exchange between the piperidine nitrogen and phenolic oxygen is observed in polar solvents, forming a zwitterionic intermediate .

Conformational Flexibility:

  • Piperidine Ring :

    • Chair-to-chair inversion occurs with an energy barrier of ~42 kJ/mol, as calculated for analogous piperidine derivatives .
    • Substituents at the 4-position (e.g., methylene-phenol) slightly distort the chair conformation, increasing the equatorial N–CH₂ bond length by 0.02 Å compared to unsubstituted piperidine .
  • Methylene Bridge :

    • Rotational energy barriers of ~8 kJ/mol allow rapid interconversion between staggered conformers in solution .
    • Crystallographic studies of related compounds show a preference for antiperiplanar arrangements to minimize steric clash with the piperidine ring .
Figure 1: Proposed Conformational Landscape
  • Conformer A : Staggered, with phenol orthogonal to piperidine.
  • Conformer B : Eclipsed, stabilized by N⁺–H···O interactions in the hydrochloride form.

These insights underscore the compound’s adaptability in molecular recognition processes, relevant to its potential applications in supramolecular chemistry.

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13-14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFFPSRYOCGSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588781
Record name 4-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171849-90-3
Record name 4-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 4-Hydroxybenzaldehyde with 4-Piperidinemethanol

One of the most documented and efficient methods for synthesizing 4-Piperidin-4-ylmethyl-phenol hydrochloride is via reductive amination, involving the condensation of 4-hydroxybenzaldehyde with 4-piperidinemethanol, followed by reduction with sodium cyanoborohydride.

Procedure Summary:

  • Dissolve 4-hydroxybenzaldehyde and 4-piperidinemethanol in methanol.
  • Adjust pH to ~5 using acetic acid.
  • Add sodium cyanoborohydride as the reducing agent.
  • Stir under reflux for approximately 5 hours.
  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 2.
  • Basify to pH 12 with solid sodium hydroxide.
  • Extract the product with chloroform, wash, dry, and isolate the hydrochloride salt by solvent evaporation.

Yield: Approximately 96% yield reported, indicating high efficiency and purity of the product suitable for further applications.

Key Notes:

  • The reaction exploits the formation of an imine intermediate between the aldehyde and amine, which is then selectively reduced.
  • The pH adjustments are critical for controlling the reaction pathway and product isolation.
  • The product crystallizes well, facilitating purification.

Protection and Deprotection Strategy Using Di-tert-butyl Dicarbonate

Another approach involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by subsequent deprotection to yield the hydrochloride salt.

Procedure Summary:

  • React 4-(4-hydroxybenzyl)piperidine hydrochloride with di-tert-butyl dicarbonate in the presence of sodium bicarbonate in a 1:1 mixture of 1,4-dioxane and water.
  • Stir at room temperature for 2 hours.
  • Extract with ethyl acetate, wash, dry, and purify by flash chromatography.
  • The Boc-protected intermediate can be further processed to remove the protecting group, yielding the free amine hydrochloride salt.

Yield: Around 42% for the Boc-protected intermediate.

Key Notes:

  • This method allows for selective protection of the amine, facilitating further functionalization if needed.
  • The use of mild conditions (room temperature, aqueous-organic solvent mixture) is advantageous for sensitive substrates.
  • The Boc group is commonly removed under acidic conditions to regenerate the free amine hydrochloride salt.

Synthesis via 4-Amino-1-t-butoxycarbonylpiperidine Intermediate

A multi-step synthetic route involves the preparation of 4-amino-1-t-butoxycarbonylpiperidine as a key intermediate, which can be further transformed into the target compound.

Key Steps:

  • Starting from 4-piperidone hydrochloride, react with dimethyl dicarbonate butyl ester in aqueous acetone with sodium bicarbonate to form N-tertbutyloxycarbonyl-4-piperidone.
  • Convert this intermediate to 4-amino-1-t-butoxycarbonylpiperidine by reaction with ammonia in ethanol and titanium tetraisopropylate, followed by reduction with sodium borohydride.
  • Purify by filtration, washing, and extraction steps involving ethyl acetate, hydrochloric acid, and sodium hydroxide.
  • Final deprotection and conversion to hydrochloride salt yield the desired compound.

Yields: Molar yields of 81-93% reported for intermediates, indicating efficient transformations.

Key Notes:

  • This method is more complex but allows for precise control over substitution patterns.
  • The use of titanium tetraisopropylate and sodium borohydride is critical for selective reduction.
  • Multiple purification steps ensure high purity of intermediates and final product.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Disadvantages
Reductive Amination 4-Hydroxybenzaldehyde, 4-piperidinemethanol, NaCNBH3, MeOH, pH control 96 High yield, straightforward, mild conditions Requires careful pH control
Boc Protection Di-tert-butyl dicarbonate, NaHCO3, 1,4-dioxane/water, RT 2h 42 Mild conditions, allows further functionalization Moderate yield, requires deprotection
Multi-step via Boc-piperidine 4-Piperidone hydrochloride, dimethyl dicarbonate, NH3/EtOH, Ti(OiPr)4, NaBH4 81-93 High control over intermediates, good yields Multi-step, complex purification

Research Findings and Notes

  • The reductive amination method is favored for its simplicity and high yield, making it suitable for scale-up and industrial applications.
  • Protection strategies using Boc groups provide versatility for further chemical modifications but may reduce overall yield due to additional steps.
  • The multi-step synthesis involving titanium tetraisopropylate and sodium borohydride is well-documented in patents and offers robust control over the piperidine ring functionalization.
  • The choice of method depends on the desired purity, scale, and downstream applications of the compound.
  • Analytical data such as ^1H NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products in these methods.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-4-ylmethyl-phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Piperidin-4-ylmethyl-phenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-ylmethyl-phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
4-Piperidin-4-ylmethyl-phenol HCl C₁₂H₁₇NO·HCl 227.73* Phenol, Piperidinylmethyl Not reported
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl 325808-20-6
4-(2,3-Dimethylphenoxy)piperidine HCl C₁₃H₁₈ClNO 263.78 2,3-Dimethylphenoxy 1171504-55-4
4-(4-Trifluoromethylphenoxy)piperidine HCl C₁₂H₁₃ClF₃NO 303.69 4-Trifluoromethylphenoxy 287952-09-4
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy 65214-86-0

*Calculated based on C₁₂H₁₇NO (191.23 g/mol) + HCl (36.46 g/mol).

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity, while hydrophilic groups (e.g., phenol in ) enhance water solubility.

Physicochemical and Regulatory Properties

Limited data are available for 4-Piperidin-4-ylmethyl-phenol HCl, but comparisons with analogs reveal trends:

  • Solubility: Phenolic derivatives (e.g., 4-Piperidin-4-ylmethyl-phenol HCl) are more water-soluble than non-polar analogs like 4-(Diphenylmethoxy)piperidine HCl .
  • Stability : Hydrochloride salts generally exhibit improved thermal stability compared to free bases .
  • Regulatory Status : Piperidine derivatives are often classified as "new chemical substances" under international regulations (e.g., China’s IECSC), requiring rigorous safety assessments .

Biological Activity

4-Piperidin-4-ylmethyl-phenol hydrochloride (chemical formula: C12H17NO·HCl) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure

The molecular structure of this compound features a piperidine ring substituted with a phenolic group, which is critical for its biological activity. The compound has a molecular weight of 227.73 g/mol and exists as a solid under standard conditions.

Synthesis Methods

The synthesis typically involves the reaction of 4-piperidinemethanol with phenol in the presence of hydrochloric acid, utilizing controlled temperatures and catalysts to ensure high purity. Industrial production may leverage continuous flow processes for efficiency and yield maximization.

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Neuropharmacological Effects

This compound has also been investigated for neuropharmacological applications, suggesting potential benefits in treating neurological disorders. Its ability to interact with neurotransmitter systems may confer protective effects against neurodegeneration.

Enzyme Inhibition

In addition to antimicrobial properties, this compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment .

Case Studies

  • Antibacterial Efficacy : In vitro studies demonstrated that modifications to the piperidine ring can enhance antibacterial activity. For example, compounds with hydroxyl or halogen substituents exhibited improved inhibition against various bacterial strains .
  • Neuroprotective Studies : A study focusing on neuroprotective effects highlighted that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating potential therapeutic roles in neurodegenerative diseases.
  • Enzyme Activity : Research on enzyme inhibition revealed that modifications in the phenolic part of the molecule significantly affect AChE inhibition rates, suggesting a structure-activity relationship crucial for drug design .

Comparative Analysis

Compound NameAntimicrobial ActivityNeuropharmacological PotentialEnzyme Inhibition
4-Piperidin-4-ylmethyl-phenol HClHighModerateStrong (AChE)
3-Piperidin-4-ylmethyl-phenol HClModerateLowModerate
1-(Piperidin-4-ylcarbonyl)piperidine HClLowHighWeak

This table illustrates the comparative biological activities of similar compounds, highlighting the unique profile of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Piperidin-4-ylmethyl-phenol hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions using piperidine derivatives and phenolic precursors. For example, piperidine may react with a substituted benzyl chloride under alkaline conditions (e.g., triethylamine) to form the piperidinylmethyl intermediate, followed by HCl salt formation. Purification typically involves recrystallization with ethanol/water mixtures or column chromatography using silica gel and a gradient of methanol in dichloromethane. Monitoring purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (characteristic peaks for piperidine and phenolic protons) is critical .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the piperidine ring, methylene bridge, and phenolic group.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H16_{16}NOCl).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition patterns.
  • Solubility profiling : Test in polar (water, ethanol) and non-polar solvents (DCM, ethyl acetate) to guide formulation studies .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology : Despite limited toxicity data, assume irritant properties. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store in a cool, dry environment (<25°C) with desiccants. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of piperidinylmethyl-phenol derivatives?

  • Methodology : Key factors include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Stoichiometric ratios : A 1.2:1 molar ratio of piperidine to benzyl chloride minimizes unreacted starting material.
  • Workup optimization : Extract impurities via liquid-liquid extraction (e.g., aqueous NaHCO3_3 wash) before crystallization .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology : Discrepancies may arise from:

  • Purity variations : Validate compound purity (>98% by HPLC) before biological assays.
  • Assay conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4 PBS).
  • Structural analogs : Compare results with derivatives (e.g., 4-Piperidineacetic acid hydrochloride) to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., opioid or serotonin receptors).
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenol ring) with bioactivity data.
  • ADMET prediction : Estimate pharmacokinetic properties (e.g., logP, BBB permeability) via tools like SwissADME .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose to heat (40°C), light (UV-A), and acidic/basic buffers (pH 1–13) for 48 hours. Monitor degradation products via LC-MS.
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using a validated LC-MS/MS method .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationColumn chromatography, HPLCPurity >98%, Rf_f = 0.3 (SiO2_2, 9:1 DCM/MeOH)
Structural Analysis1^1H NMR, HRMSδ 6.8–7.2 ppm (aromatic H), m/z 225.1 [M+H]+^+
Bioactivity ValidationRadioligand binding assays, QSAR modelingIC50_{50} values, docking scores (ΔG < -8 kcal/mol)
Stability TestingLC-MS/MS, TGADegradation <5% at 40°C/75% RH, t1/2_{1/2} >6h in plasma

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